2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]PROPANOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with morpholino groups and a sulfanyl-propanohydrazide moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]PROPANOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled temperature and pH conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with a thiol compound, such as thiourea, in the presence of a base like sodium hydroxide.
Attachment of the Propanohydrazide Moiety: The final step involves the reaction of the sulfanyl-triazine intermediate with propanohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, organic solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]PROPANOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring and sulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ETHANOHYDRAZIDE: Similar structure but with an ethanohydrazide moiety.
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]BUTANOHYDRAZIDE: Similar structure but with a butanohydrazide moiety.
Uniqueness
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]PROPANOHYDRAZIDE is unique due to its specific combination of a triazine ring, morpholino groups, and a propanohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H23N7O3S |
---|---|
Molecular Weight |
369.45 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]propanehydrazide |
InChI |
InChI=1S/C14H23N7O3S/c1-10(11(22)19-15)25-14-17-12(20-2-6-23-7-3-20)16-13(18-14)21-4-8-24-9-5-21/h10H,2-9,15H2,1H3,(H,19,22) |
InChI Key |
AKOUGSNOSMHHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)SC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.